molecular formula C11H12O3 B8812518 Methyl 3-acetyl-4-Methylbenzoate

Methyl 3-acetyl-4-Methylbenzoate

Cat. No.: B8812518
M. Wt: 192.21 g/mol
InChI Key: YWUBVRASWDPVLY-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-methylbenzoate is an aromatic ester derivative characterized by a benzene ring substituted with an acetyl group (-COCH₃) at position 3 and a methyl group (-CH₃) at position 4, with a methyl ester (-COOCH₃) at position 1. This compound is structurally distinct due to the combination of electron-withdrawing (acetyl) and electron-donating (methyl) groups, influencing its physical, chemical, and reactive properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-acetyl-4-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12/h4-6H,1-3H3

InChI Key

YWUBVRASWDPVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Methyl 3-acetyl-4-methylbenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key References
This compound C₁₁H₁₂O₃ 194.22 (calc.) 3: -COCH₃; 4: -CH₃; 1: -COOCH₃ Not provided Inferred
Methyl 3-acetyl-4-hydroxybenzoate C₁₀H₁₀O₄ 194.18 3: -COCH₃; 4: -OH; 1: -COOCH₃ 57009-12-8
Methyl 3-hydroxy-4-methylbenzoate C₉H₁₀O₃ 166.18 3: -OH; 4: -CH₃; 1: -COOCH₃ 3356-86-3
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 4: -(CH₂NH₂)CH₃; 1: -COOCH₃ 222714-37-6
Methyl 3-allyl-4-hydroxybenzoate C₁₁H₁₂O₃ 192.21 3: -CH₂CH=CH₂; 4: -OH; 1: -COOCH₃ 53596-60-4

Key Observations :

  • Electron Effects: The acetyl group in this compound is strongly electron-withdrawing, altering the electron density of the aromatic ring compared to analogs with hydroxy or amino groups. This impacts reactivity in electrophilic substitution reactions.
  • Molecular Weight : The target compound (C₁₁H₁₂O₃) has a higher molecular weight than Methyl 3-hydroxy-4-methylbenzoate (C₉H₁₀O₃) due to the acetyl group.

Physical and Chemical Properties

Solubility and Polarity
  • This compound : Predicted to have moderate polarity due to the acetyl group but reduced solubility in water compared to hydroxy-containing analogs like Methyl 3-acetyl-4-hydroxybenzoate .
  • Methyl 3-hydroxy-4-methylbenzoate: Exhibits higher solubility in polar solvents (e.g., methanol, ethanol) due to the -OH group .
Stability and Reactivity
  • Acetyl Group Influence : The acetyl group in this compound may increase susceptibility to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) compared to Methyl 3-hydroxy-4-methylbenzoate.
  • Methyl 4-(1-aminoethyl)benzoate: The aminoethyl group introduces basicity, enabling salt formation and hydrogen bonding, which are absent in the target compound .

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